molecular formula C14H13BrO2 B1527712 6'-Bromospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione CAS No. 1245514-96-8

6'-Bromospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione

Cat. No.: B1527712
CAS No.: 1245514-96-8
M. Wt: 293.15 g/mol
InChI Key: DPXQBNIZPADHOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6'-Bromospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione is a useful research compound. Its molecular formula is C14H13BrO2 and its molecular weight is 293.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemoselective Synthesis

The compound and its derivatives play a crucial role in chemoselective synthesis processes. For example, the chemoselective double Michael addition of indolin-2-one to divinyl ketones, catalyzed by Cs2CO3, efficiently produces a variety of diarylspiro[cyclohexane-1,3′-indoline]-2′,4-diones. This method is notable for its high yield, chemoselectivity, and atom economy, which are essential attributes in pharmaceutical synthesis and material science (Zheng Li, Jiasheng Li, Jingya Yang, 2017).

Heterocycle Synthesis

Cyclohexane-1,3-dione derivatives, including those related to the brominated spiro compound , are key intermediates in synthesizing six-membered oxygen-containing heterocycles. These heterocycles are crucial for developing bioactive molecules with antiviral, antibacterial, and anticancer properties. The versatility in cyclohexane-1,3-dione chemistry stems from its highly active methylene group and dicarbonyl groups, facilitating the synthesis of complex natural products and other valuable bioactive molecules (D. Sharma, Manish Kumar, P. Das, 2020).

Novel Organic Reactions

The reaction of olefins with malonic acid in the presence of manganese(III) acetate demonstrates the synthesis of various dioxaspiro[4.4]nonane-1,6-diones, highlighting the role of brominated spiro compounds in creating strained and complex molecular structures useful in synthetic and medicinal chemistry (N. Ito, H. Nishino, K. Kurosawa, 1983).

Material Science Applications

In materials science, the compound's derivatives have been explored for their potential in creating novel materials. For instance, spirocyclopropane derivatives have been investigated for mild steel protection in acidic environments, showcasing the compound's utility beyond pharmaceuticals into areas like corrosion inhibition and materials protection (M. Chafiq, A. Chaouiki, H. Lgaz, R. Salghi, K. Bhaskar, R. Marzouki, K. Bhat, I. Ali, Mohammad I. Khan, I. Chung, 2020).

Properties

IUPAC Name

6-bromospiro[3H-indene-2,4'-cyclohexane]-1,1'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c15-10-2-1-9-8-14(13(17)12(9)7-10)5-3-11(16)4-6-14/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXQBNIZPADHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)CC3=C(C2=O)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a flame dried 20 mL vial was placed 6-bromo-2-methylene-2,3-dihydro-1H-inden-1-one (98 mg, 0.441 mmol) and it was dissolved in dichloromethane (4.5 mL). To this solution was added 2-trimethylsilyloxy-1,3-butadiene (98 μL, 0.565 mmol) and the solution was cooled down to −78° C. After stirring for 5 minutes, BF3.OEt2 (27 mL, 0.219 mmol) was slowly added. After 5 minutes of the BF3.OEt2 addition, TLC indicated consumption of the dienophile. The reaction was quenched with MeOH (300 μL), allowed to stir for 5 minutes at −78° C. and then warmed up to room temperature. Once at room temperature, 2M HCl (7 mL) was added. The phases were separated and the aqueous phase was back-extracted with dichloromethane twice (5 mL/each). The combined organic phases were dried over MgSO4, filtered and concentrated under reduce pressure. The crude material was purified by flash chromatography (ISCO, 12 g SiO2 cartridge, ethyl acetate/hexanes as the eluents). The corresponding fractions were combined and concentrated under reduce pressure yielding 6′-bromospiro[cyclohexane-1,2′-indene]-1′,4(3′H)-dione (62 mg, 0.212 mmol, 48% yield). 1H NMR=(CDCl3, 400 MHz) δ 7.68 (d, J=2.0 Hz, 1H), 7.51 (dd, J=8.0, 2.0 Hz, 1H), 7.16 (d, J=8.0 Hz, 1H), 2.94 (s, 2H), 2.48 (dt, J=15.2, 5.6 Hz, 2H), 2.22 (ddd, J=15.2, 10.8, 5.6 Hz, 2H), 1.98 (ddd, J=13.6, 11.2, 5.2 Hz, 2H), 1.65 (m, 2H) ppm.
Quantity
98 mg
Type
reactant
Reaction Step One
Quantity
98 μL
Type
reactant
Reaction Step Two
Quantity
27 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4.5 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

According to a similar synthesis of compound 344, compound 5 (100 mg, 0.26 mmol) was alkylated with compound 2 (159 mg, 1.04 mmol) in the presence of Cs2CO3 (339 mg, 1.04 mmol) to give compound 4 (73 mg, 53%).
[Compound]
Name
compound 344
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 5
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
159 mg
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
339 mg
Type
reactant
Reaction Step Three
Yield
53%

Synthesis routes and methods III

Procedure details

Methyl acrylate (6.6 L, 73 mol) was charged gradually in three equal portions (each 2.2 L, 24.6 mol) to a mixture of 6-bromo-1-indanone (8.00 kg, 37.9 mol), THF (16 L) and potassium tert-butoxide (210 g, 1.87 mol) at approximately 20-30° C. Additional potassium tert-butoxide (86 g, 0.77 mol), dissolved in THF (0.39 L), was charged after the first portion of methyl acrylate. More potassium tert-butoxide (86 g, 0.77 mol), dissolved in THF (0.39 L), was charged after the second portion of methyl acrylate. Further potassium tert-butoxide (4.64 kg, 41.3 mol) solution in THF (21 L) was then charged gradually at approximately 20-30° C. Solvent (21.5 L) was distilled off at approximately 65° C. and then a mixture of water (49 L) and 50%. aq KOH (2.3 L, mol) was added over approximately 10 min. at below 60° C. The reaction was held at 60° C. for approximately 6 h., then cooled to 20° C. over 1 h. and then filtered after holding at 20° C. for approximately 12 h. The solids were washed with a mixture of water (8 L) and THF (4 L), and then dried to give the title compound (7.47 kg, at 92% w/w NMR assay, 23.4 mol, 62% yield): 1H NMR (500 MHz, DMSO-d6) δ ppm 1.78-1.84 (m, 2 H), 1.95 (td, 2 H), 2.32-2.38 (m, 2 H), 2.51-2.59 (m, 2 H), 3.27 (s, 2 H), 7.60 (d, 1 H), 7.81 (m, 1 H), 7.89 (m, 1 H).
Quantity
6.6 L
Type
reactant
Reaction Step One
Name
Quantity
0.39 L
Type
solvent
Reaction Step Two
Quantity
86 g
Type
catalyst
Reaction Step Two
Name
Quantity
0.39 L
Type
solvent
Reaction Step Three
Quantity
86 g
Type
catalyst
Reaction Step Three
Quantity
8 kg
Type
reactant
Reaction Step Four
Quantity
210 g
Type
catalyst
Reaction Step Four
Name
Quantity
16 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
4.64 kg
Type
reactant
Reaction Step Seven
Name
Quantity
21 L
Type
solvent
Reaction Step Seven
Yield
62%

Synthesis routes and methods IV

Procedure details

Potassium tert-butoxide (7.50 g, 66.81 mmol) was added in portions to 6-bromo-2,3-dihydro-1H-inden-1-one (11.75 g, 55.67 mmol) and methyl acrylate (11.05 mL, 122.5 mmol) in THF (55 mL) under cooling in an ice-bath. The mixture was stirred for 1.5 h at r.t. Water (80 mL) and KOH (3.12 g, 55.7 mmol) was added and the mixture was heated to 75° C. and then at 60° C. overnight. The mixture was cooled to 0° C., and the formed precipitate was filtered off and dried in vacuo to give the title compound (11.69 g, 72% yield). 1H NMR (500 MHz, CDCl3) δ ppm 1.83-1.92 (m, 2 H), 2.15-2.27 (m, 2 H), 2.40-2.50 (m, 2 H), 2.71 (dt, 2 H), 3.17 (s, 2 H), 7.39 (d, 1 H), 7.75 (dd, 1 H), 7.92 (d, 1 H); MS (ES+) m/z 293 [M+H]+.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
11.75 g
Type
reactant
Reaction Step One
Quantity
11.05 mL
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
3.12 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6'-Bromospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione
Reactant of Route 2
6'-Bromospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione
Reactant of Route 3
6'-Bromospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione
Reactant of Route 4
6'-Bromospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione
Reactant of Route 5
6'-Bromospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione
Reactant of Route 6
Reactant of Route 6
6'-Bromospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.